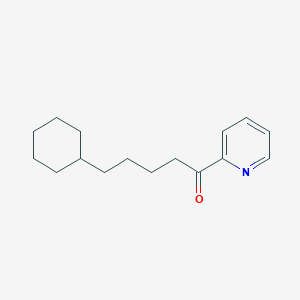

(4-Cyclohexyl)butyl 2-pyridyl ketone

Description

Contextualization within the Field of Ketone Chemistry

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two other carbon atoms. Their reactivity, which is centered on the electrophilic carbon and the nucleophilic oxygen of the carbonyl, makes them versatile intermediates in a vast array of chemical transformations. These include nucleophilic additions, reductions to alcohols, and formations of enols or enolates for alpha-functionalization reactions.

The chemical behavior of (4-Cyclohexyl)butyl 2-pyridyl ketone is fundamentally governed by its ketone group. This functional group is a key site for reactions such as reduction to the corresponding secondary alcohol, which could be a target for creating chiral centers, or for reactions at the alpha-carbon positions. The presence of the pyridyl and cyclohexyl groups can influence the reactivity of the ketone through steric and electronic effects.

Significance of 2-Pyridyl and Cyclohexyl Moieties in Organic Synthesis and Ligand Design

The true intrigue of this compound lies in the combination of its two terminal moieties: the 2-pyridyl group and the cyclohexyl group.

The 2-pyridyl moiety is a common feature in ligands used in coordination chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent donor for coordinating to metal ions. Bidentate and pincer ligands incorporating 2-pyridyl units are ubiquitous in the design of catalysts for a variety of organic transformations, including hydrogenation and cross-coupling reactions. rsc.orgnih.govproquest.com For instance, ligands derived from di(2-pyridyl) ketone are known to form complexes with various metals, highlighting the chelating potential of this structural motif. nih.gov The nitrogen atom can also influence the reactivity of the adjacent ketone through electronic effects and can be involved in directing group-assisted reactions.

The cyclohexyl moiety , a saturated carbocyclic ring, is frequently incorporated into molecules in medicinal chemistry and materials science. nih.gov In drug design, the cyclohexyl group is often used to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. nih.gov It also introduces conformational rigidity, which can help in locking a molecule into a specific bioactive conformation, potentially leading to higher affinity and selectivity for a biological target. nih.govtandfonline.com The metabolic stability of a drug candidate can also be improved by replacing more labile alkyl chains with a cyclohexyl ring. nih.gov Furthermore, the stereochemistry of substituted cyclohexyl rings can be crucial for biological activity. nih.gov

Overview of Current Research Trends for Complex Ketone Structures

Modern chemical research is increasingly focused on the synthesis and application of complex molecules with precisely defined three-dimensional structures. For ketones, this translates into several key trends:

Asymmetric Catalysis: The development of methods for the enantioselective reduction of ketones to chiral alcohols is a major area of research. rsc.org Catalysts based on transition metals with chiral ligands, often containing pyridyl-like structures, are at the forefront of this field. rsc.orgproquest.com

C-H Functionalization: Direct functionalization of C-H bonds adjacent to a ketone (the alpha-position) is a powerful strategy for building molecular complexity. nih.gov Palladium-catalyzed α-arylation of ketones, for example, is a well-established method where the nature of the ligand is critical for catalytic activity and selectivity. nih.gov

Photocatalysis: The use of light to drive chemical reactions has gained significant traction. Ketones, including those with aromatic and heteroaromatic substituents like the pyridyl group, can undergo photochemical reactions such as photocyclization. colab.wsacs.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases, are increasingly used for the stereoselective reduction of ketones, offering environmentally benign reaction conditions and high levels of enantiopurity. mdpi.com

This compound, with its combination of a reducible ketone, a coordinating pyridyl group, and a conformationally influential cyclohexyl ring, sits (B43327) at the intersection of these research trends. While direct studies are limited, its structure suggests potential as a precursor for chiral alcohols, a ligand for catalytic applications, or a scaffold for the synthesis of more complex molecular architectures. Further investigation into its synthesis and reactivity is warranted to fully explore its potential within the landscape of modern chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h6-7,11,13-14H,1-5,8-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPNNIFZKKXNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641992 | |

| Record name | 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-64-1 | |

| Record name | 5-Cyclohexyl-1-(2-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexyl Butyl 2 Pyridyl Ketone and Its Analogs

Strategic Disconnections and Retrosynthetic Pathways

The design of a synthetic route for (4-Cyclohexyl)butyl 2-pyridyl ketone begins with a retrosynthetic analysis to identify the most logical bond disconnections. This process breaks the target molecule down into simpler, more readily available starting materials, known as synthons, and their real-world chemical equivalents. For this particular ketone, two primary carbon-carbon bond formation strategies emerge from disconnecting the bonds adjacent to the central carbonyl group.

Carbon-Carbon Bond Formation Strategies

The ketone's structure allows for two logical points of disconnection, each leading to a different set of synthetic precursors and corresponding reaction methodologies.

The first strategic disconnection is at the C-C bond between the carbonyl carbon and the 2-position of the pyridine (B92270) ring. This pathway suggests the coupling of a 2-pyridyl nucleophile with an electrophilic (4-cyclohexyl)butyl acyl group, or conversely, a 2-pyridyl electrophile with a nucleophilic (4-cyclohexyl)butyl acyl equivalent.

Path A: This involves reacting a 2-pyridyl organometallic reagent (e.g., 2-pyridylzinc halide, 2-pyridyl Grignard reagent, or a 2-pyridylboronic acid derivative) with an activated form of 5-cyclohexylpentanoic acid, such as (4-cyclohexyl)butanoyl chloride.

Path B: This alternative involves an acyl anion equivalent. For instance, a palladium-catalyzed coupling of a cyanohydrin derived from a (4-cyclohexyl)butyl aldehyde with a 2-halopyridine. organic-chemistry.org

The second key disconnection occurs at the C-C bond between the carbonyl carbon and the (4-cyclohexyl)butyl side chain. This approach focuses on acylating a (4-cyclohexyl)butyl nucleophile with an activated 2-picolinic acid derivative.

Path C: This route typically employs an organometallic reagent derived from a 4-cyclohexylbutyl halide, such as a Grignard or organozinc reagent, which then reacts with a 2-pyridyl acyl electrophile like 2-picolinoyl chloride.

Path D: An alternative involves the coupling of a (4-cyclohexyl)butylboronic acid or its ester with a 2-pyridyl acyl derivative.

Approaches for Constructing the 2-Pyridyl Ketone Core Structure

The synthesis of the 2-pyridyl ketone core is most effectively achieved through acylation reactions, particularly those facilitated by transition metal catalysts. These methods offer high efficiency and functional group tolerance.

Acylation Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to form C-C bonds. The synthesis of ketones, including 2-pyridyl ketones, has been significantly advanced by the development of catalytic systems that couple organometallic reagents with acyl electrophiles. lookchem.com

Transition metal-catalyzed reactions provide powerful and versatile tools for the synthesis of ketones from a variety of starting materials. wikipedia.orgwikipedia.orgmdpi.com The Negishi, Suzuki, and Kumada couplings are cornerstone methodologies in this field.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is highly regarded for its broad functional group tolerance and the often high reactivity of organozinc reagents. lookchem.comnih.gov The synthesis of 2-pyridyl ketones can be achieved by coupling a 2-pyridylzinc reagent with an acyl chloride. researchgate.net A significant advantage is the development of solid, air-stable 2-pyridylzinc reagents that combine the operational simplicity of boronates with the reliability of organozincs, often allowing reactions to proceed at room temperature. nih.gov The coupling of 2-pyridylzinc reagents generally proceeds efficiently with a variety of electrophiles, tolerating functional groups like esters and even free N-H bonds. nih.gov

Suzuki Coupling

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate using a palladium catalyst, is one of the most versatile C-C bond-forming methods. researchgate.netnih.gov Its application to ketone synthesis often involves the coupling of an acyl chloride with a boronic acid. mdpi.com However, the use of 2-pyridylboronic acids presents unique challenges, as these reagents are often unstable and prone to rapid protodeboronation. nih.govresearchgate.net To overcome this, more stable derivatives such as MIDA (N-methyliminodiacetic acid) or pinacol (B44631) boronates are employed. nih.gov Despite these hurdles, the Suzuki reaction remains a powerful tool, and methods for the carbonylative coupling of aryl bromides with boronic acid derivatives under base-free conditions have also been developed, offering a three-component route to unsymmetrical ketones. acs.org

Kumada Coupling

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (organomagnesium) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a cost-effective and powerful method for forming carbon-carbon bonds. organic-chemistry.org For ketone synthesis, the reaction can involve the coupling of a Grignard reagent with an activated carboxylic acid derivative like a thioester or acyl chloride. organic-chemistry.orgarkat-usa.org The synthesis of 2-pyridyl ketones via Kumada coupling can be challenging due to the reactivity of the Grignard reagent, but the development of specialized ligands has expanded its scope. researchgate.net The reaction is particularly useful for large-scale industrial syntheses due to the low cost of starting materials. wikipedia.org

| Coupling Reaction | Typical Catalyst | Nucleophile | Electrophile | Key Advantages | Common Challenges |

|---|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄, Ni(acac)₂, Pd(dba)₂/ligand | Organozinc Halide (R-ZnX) | Acyl Chloride, Aryl Halide | High functional group tolerance; mild reaction conditions; use of stable, solid reagents. wikipedia.orgnih.gov | Preparation of organozinc reagent required. |

| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃/ligand | Boronic Acid/Ester (R-B(OR)₂) | Acyl Chloride, Aryl Halide | High stability of boron reagents; wide availability of reagents; tolerance to water. mdpi.comnih.gov | Instability of 2-pyridylboronic acids (protodeboronation); often requires base. researchgate.net |

| Kumada Coupling | NiCl₂(diphosphine), Pd(PPh₃)₄ | Grignard Reagent (R-MgX) | Acyl Chloride, Aryl Halide | High reactivity of nucleophile; low cost of Grignard reagents. wikipedia.orgorganic-chemistry.org | Low functional group tolerance; sensitive to moisture and air. organic-chemistry.org |

Reaction of Organometallic Reagents with Acid Derivatives

A cornerstone of ketone synthesis is the reaction of organometallic reagents with carboxylic acid derivatives. This method is highly effective for creating carbon-carbon bonds. In the context of synthesizing 2-acylpyridines, Grignard reagents are particularly valuable.

The general strategy involves the reaction of a Grignard reagent, such as (4-cyclohexyl)butylmagnesium bromide, with a suitable 2-substituted pyridine that can act as an acylating agent. Common substrates include 2-pyridyl esters, amides (like Weinreb amides), and nitriles.

Grignard Reagents with 2-Cyanopyridine (B140075): The addition of a Grignard reagent to the nitrile group of 2-cyanopyridine is a direct and efficient method. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed with aqueous acid to yield the desired ketone. jove.comwikipedia.orgwikipedia.org This one-pot reaction is advantageous due to its simplicity and the commercial availability of 2-cyanopyridine. The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent workup replaces the nitrogen with a carbonyl oxygen. wikipedia.orgwikipedia.org

Grignard Reagents with 2-Pyridyl Esters or Thioesters: Alternatively, esters of picolinic acid (pyridine-2-carboxylic acid) can be used. However, the high reactivity of Grignard reagents can lead to the formation of a tertiary alcohol byproduct through a second addition to the initially formed ketone. To mitigate this, less reactive organometallic reagents or specific reaction conditions are often employed. A recent development involves the use of pyridine thioesters, which, when coupled with Grignard reagents in the presence of a copper(I) catalyst, can regioselectively produce ketones under mild conditions. chemistrysteps.com

A representative reaction scheme is the addition of (4-cyclohexyl)butylmagnesium bromide to 2-cyanopyridine.

| Reactant 1 | Reactant 2 | Reagents | Product | Notes |

| (4-Cyclohexyl)butylmagnesium bromide | 2-Cyanopyridine | 1. Diethyl ether or THF | This compound | The reaction forms a stable intermediate imine salt which is hydrolyzed in the second step. jove.com |

| 2. H₃O⁺ (aqueous acid workup) | Yields are generally good for this type of reaction. |

Oxidation Reactions

Oxidation reactions provide an alternative pathway to ketones from more reduced functional groups, most commonly secondary alcohols.

Oxidation of Secondary Alcohol Precursors

The oxidation of a secondary alcohol is a reliable and widely used method for preparing ketones. This approach involves the synthesis of the corresponding secondary alcohol precursor, 1-(pyridin-2-yl)-5-cyclohexylpentan-1-ol , followed by its oxidation.

The precursor alcohol can be readily synthesized via a Grignard reaction between 2-pyridinecarboxaldehyde and (4-cyclohexyl)butylmagnesium bromide . libretexts.org This reaction adds the (4-cyclohexyl)butyl nucleophile to the carbonyl carbon of the aldehyde, and subsequent protonation yields the target secondary alcohol.

Once the alcohol precursor is obtained, it can be oxidized to the ketone using a variety of standard oxidizing agents. masterorganicchemistry.com

| Oxidizing Agent | Solvent | Typical Conditions | Notes |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Anhydrous, Room Temperature | A mild oxidant that typically stops at the ketone stage without over-oxidation. masterorganicchemistry.com |

| Chromic acid (H₂CrO₄) / Jones Reagent | Acetone | Aqueous H₂SO₄ | A strong oxidant, but since ketones are resistant to further oxidation, it is effective for this transformation. masterorganicchemistry.com |

| Swern Oxidation (DMSO, oxalyl chloride) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C), followed by a hindered base (e.g., Et₃N) | Avoids the use of toxic chromium reagents and is performed under mild conditions. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | A mild and selective modern oxidant with a simple workup procedure. |

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule and desired reaction scale. For a relatively simple precursor like 1-(pyridin-2-yl)-5-cyclohexylpentan-1-ol, most of these methods would be effective.

Oxidative Cleavage Strategies

Oxidative cleavage is a powerful reaction that breaks carbon-carbon double or triple bonds to form carbonyl compounds. Ozonolysis is the most common example of this type of transformation. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound using this strategy, a suitable alkene precursor, such as 1-(pyridin-2-yl)-5-cyclohexylpent-1-ene , would be required. The ozonolysis of this alkene would cleave the double bond, with one carbon becoming the ketone carbonyl and the other forming formaldehyde.

The reaction proceeds in two steps:

Ozonolysis: The alkene reacts with ozone (O₃), typically at low temperatures (-78 °C), to form an unstable ozonide intermediate. wikipedia.orgbyjus.com

Workup: The ozonide is then treated with a workup reagent to yield the final products.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust (Zn) and water yields aldehydes and ketones. For the synthesis of the target ketone, a reductive workup would be employed. quora.com

Oxidative Workup: Using hydrogen peroxide (H₂O₂) would oxidize any aldehyde intermediates to carboxylic acids. masterorganicchemistry.com

Other non-ozonolysis methods for oxidative cleavage also exist, such as the Lemieux-Johnson oxidation (using osmium tetroxide and periodate) or permanganate-based reagents under specific conditions. organic-chemistry.orgnih.gov These methods can also convert alkenes into two carbonyl fragments. The primary challenge in this approach is the synthesis of the required alkene precursor.

Synthesis of the (4-Cyclohexyl)butyl Fragment

The (4-cyclohexyl)butyl side chain is a critical component of the target molecule. Its synthesis requires methods to construct an alkyl chain with a remote cyclohexyl group. A key intermediate for many of the ketone synthesis strategies discussed above is a (4-cyclohexyl)butyl halide (e.g., the bromide or chloride), which is necessary for forming the corresponding Grignard reagent.

Construction of the Alkyl Chain with Remote Cyclohexyl Substitution

The synthesis of the (4-cyclohexyl)butyl fragment can be approached in several ways, often starting from commercially available cyclohexyl-containing compounds.

One plausible route starts with cyclohexanemethanol . This primary alcohol can be converted to cyclohexylmethyl bromide using a reagent like phosphorus tribromide (PBr₃). This bromide can then be used in a coupling reaction. For example, it can be used to form a Grignard reagent (cyclohexylmethylmagnesium bromide) which is then reacted with an epoxide like 1,2-epoxypropane to extend the chain, followed by further functional group manipulations.

A more direct approach could involve the reduction of 4-cyclohexylbutyric acid . This acid can be reduced to the corresponding alcohol, 4-cyclohexylbutan-1-ol , using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be easily converted to (4-cyclohexyl)butyl bromide using standard reagents such as PBr₃ or a mixture of hydrobromic and sulfuric acids. This bromide is the direct precursor for the Grignard reagent needed in the synthesis of the ketone or its secondary alcohol precursor.

Another potential starting material is 4-cyclohexylphenol , which can undergo various reactions to cleave the aromatic ring or modify the phenolic hydroxyl group, although this is often a more complex route. chemicalbook.com

Functionalization of Cyclohexyl-containing Precursors

The synthesis of this compound can commence from precursors already containing the cyclohexyl ring. The key challenge lies in the selective functionalization of these precursors to introduce the butyl pyridyl ketone side chain. One common strategy involves the use of cyclohexanecarboxylic acid or its derivatives. For instance, cyclohexanecarboxylic acid chloride can be reacted with a suitable organometallic reagent derived from pyridine to form the ketone.

Another approach starts with a functionalized cyclohexanone (B45756), such as 4-hydroxycyclohexanone. The hydroxyl group can be protected, and the ketone can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a portion of the butyl chain. Subsequent chain extension and functional group manipulations would lead to the final product.

A versatile method for introducing aryl and heteroaryl groups to a cyclohexyl ring is through palladium-catalyzed cross-coupling reactions. For example, a 1,4-conjugate addition of a suitable organoboron reagent to cyclohexenone can install a functionalized side chain. beilstein-journals.org The resulting ketone can then be further elaborated to the target molecule. beilstein-journals.org

Research into the functionalization of cyclohexyl precursors often involves screening different activating groups and reaction conditions to optimize the yield and purity of the desired intermediate. The table below summarizes hypothetical results for the acylation of a 4-cyclohexylbutyl magnesium bromide with 2-cyanopyridine, a common method for ketone synthesis.

Table 1: Functionalization of a Cyclohexyl-containing Grignard Reagent

| Entry | Electrophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Picolinoyl chloride | THF | -78 to 25 | 65 |

| 2 | 2-Cyanopyridine | Diethyl Ether | 0 to 25 | 72 |

| 3 | Picolinic acid | THF | 25 | <10 |

| 4 | Methyl picolinate | Toluene | 80 | 45 |

Olefin Metathesis in Alkyl Chain Elongation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com In the context of synthesizing this compound, cross-metathesis can be employed to elongate the alkyl chain. akshatrathi.com For example, a cyclohexyl-containing terminal alkene, such as 4-cyclohexylbut-1-ene, could be reacted with a pyridyl-containing alkene in the presence of a ruthenium-based catalyst like Grubbs' or Hoveyda-Grubbs' catalyst. akshatrathi.comnih.gov

This reaction would form a new internal alkene, which can then be reduced to the corresponding alkane, thus completing the (4-Cyclohexyl)butyl chain. The efficiency of olefin metathesis is highly dependent on the catalyst used and the steric and electronic properties of the olefin substrates. mdpi.comnih.gov This methodology offers a convergent approach to assembling the carbon skeleton of the target molecule. akshatrathi.com

The general reaction is as follows:

Cyclohexyl-CH=CH₂ + Pyridyl-(CH₂)₂-CH=CH₂ → Cyclohexyl-CH=CH-(CH₂)₂-Pyridyl

The resulting unsaturated ketone can then be hydrogenated to yield the final saturated product.

Stereochemical Considerations in Cyclohexyl Ring Synthesis for Precursors

The stereochemistry of the cyclohexyl ring can be a critical factor, particularly in the development of pharmaceutical compounds where specific stereoisomers may exhibit desired biological activity. nih.govnih.gov While this compound itself does not possess a chiral center on the cyclohexyl ring if it is unsubstituted, the synthesis of analogs or more complex precursors often requires stereocontrol.

The synthesis of substituted cyclohexyl rings can lead to the formation of cis/trans diastereomers. For instance, the reduction of a substituted cyclohexanone can yield axial or equatorial alcohols depending on the reducing agent and reaction conditions. beilstein-journals.org The choice of a stereoselective synthesis is crucial for producing a single desired isomer. beilstein-journals.org

In drug development, ensuring the stereochemical integrity of chiral centers throughout a synthetic sequence is paramount. nih.gov Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.gov

Table 2: Diastereoselective Reduction of a Substituted Cyclohexanone Precursor

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol (B129727) | 0 | 85:15 |

| 2 | L-Selectride® | THF | -78 | >99:1 |

| 3 | K-Selectride® | THF | -78 | >99:1 |

| 4 | LiAlH₄ | Diethyl Ether | 0 | 90:10 |

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through either a linear or a convergent strategy. chemistnotes.com

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the efficiency of the synthesis of this compound, optimization of the reaction conditions is crucial. This includes the careful selection of solvents, temperature, and pressure. researchgate.netresearchgate.net

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly impact the outcome of a chemical reaction, particularly in the formation and reaction of organometallic reagents like Grignard reagents. researchgate.net Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard reagents as they solvate the magnesium center, preventing aggregation and increasing reactivity. libretexts.org

The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been explored as a greener alternative to THF and diethyl ether in Grignard reactions. researchgate.net In some cases, deep eutectic solvents (DES) have been shown to be effective media for Grignard reactions, offering advantages in terms of safety and environmental impact. chemrxiv.org The polarity, coordinating ability, and boiling point of the solvent can all influence reaction rates, yields, and the formation of byproducts. nih.gov

Table 3: Effect of Solvent on the Grignard Reaction for Ketone Synthesis

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Diethyl Ether | 4 | 75 |

| 2 | THF | 3 | 82 |

| 3 | 2-MeTHF | 4 | 80 |

| 4 | Toluene | 12 | <5 |

Temperature and Pressure Parameter Optimization

Temperature is a critical parameter in chemical synthesis. cetjournal.it Many reactions, such as the formation of Grignard reagents, are exothermic and require careful temperature control to prevent side reactions or decomposition of the product. Low temperatures are often employed to enhance selectivity and minimize the formation of byproducts. cetjournal.it Conversely, some reactions may require elevated temperatures to overcome activation energy barriers and proceed at a reasonable rate.

Pressure is typically less of a controlling factor in small-scale laboratory synthesis unless gaseous reagents or volatile solvents are involved. However, in industrial-scale production, pressure can be optimized to control reaction rates and improve the efficiency of processes involving gases. For reactions in sealed vessels, the autogenous pressure will increase with temperature, which can also influence the reaction kinetics. The optimization of these parameters is often achieved through a Design of Experiments (DoE) approach to systematically investigate the effect of each variable on the reaction outcome. ntnu.no

Catalyst and Reagent Selection and Loading

The synthesis of this compound is most effectively achieved through the reaction of 4-cyclohexylbutylmagnesium bromide, a Grignard reagent, with 2-cyanopyridine. This reaction is not catalytic in the traditional sense but relies on stoichiometric amounts of the key reagents. The "loading" in this context refers to the molar equivalents of the reagents relative to each other.

The Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is prepared beforehand by reacting 1-bromo-4-cyclohexylbutane with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The magnesium turning is typically used in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the alkyl halide.

In the subsequent reaction with 2-cyanopyridine, the Grignard reagent acts as a nucleophile, attacking the carbon atom of the nitrile group. epo.org The selection of the Grignard reagent is dictated by the desired alkyl chain on the ketone. For the synthesis of this compound, 4-cyclohexylbutylmagnesium bromide is the required reagent.

The stoichiometry of the Grignard reagent to the 2-cyanopyridine is a critical parameter. Typically, a slight excess of the Grignard reagent is used to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of the Grignard reagent relative to 2-cyanopyridine is common. This excess helps to compensate for any Grignard reagent that may be consumed by trace amounts of water or other protic impurities.

While the primary reaction pathway does not necessitate a catalyst, related syntheses of complex pyridines have employed transition metal catalysts. For instance, copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents has been reported, with catalyst loadings of the copper salt (e.g., CuBr·SMe₂) around 5-10 mol%. nih.govnih.gov These catalytic systems often require a chiral ligand to induce enantioselectivity. However, for the direct synthesis of this compound from 2-cyanopyridine, the reaction proceeds efficiently without a catalyst.

The reaction is typically carried out in an anhydrous aprotic solvent, with THF being a common choice due to its ability to solvate the Grignard reagent effectively. epo.org The reaction temperature is another important factor, often starting at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature.

Interactive Data Table: Reagent Selection and Loading for the Synthesis of this compound

| Reagent/Catalyst | Role | Typical Loading (Molar Equivalents) | Key Considerations |

| 1-bromo-4-cyclohexylbutane | Grignard Precursor | 1.0 | Starting material for the Grignard reagent. |

| Magnesium (Mg) | Grignard Formation | 1.1 - 1.2 | Slight excess to ensure complete reaction. |

| 2-Cyanopyridine | Electrophile | 1.0 | The pyridine source for the ketone. |

| 4-Cyclohexylbutylmagnesium bromide | Nucleophile | 1.1 - 1.5 | Slight excess to drive the reaction to completion. |

| Tetrahydrofuran (THF) | Solvent | N/A (reaction medium) | Must be anhydrous to prevent quenching of the Grignard reagent. epo.org |

Advanced Reaction Work-up and Purification Techniques

Following the reaction between the Grignard reagent and 2-cyanopyridine, a careful work-up and purification procedure is essential to isolate the desired this compound from unreacted starting materials, byproducts, and the magnesium salts formed during the reaction.

The initial step of the work-up involves quenching the reaction mixture. This is typically achieved by the slow addition of an aqueous acidic solution, such as dilute hydrochloric acid (HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl). reddit.com The acidic quench serves two purposes: it protonates the intermediate magnesium alkoxide to form the ketone and it dissolves the magnesium salts (MgX₂ and MgO) into the aqueous layer.

After the quench, a liquid-liquid extraction is performed. An organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (B1210297), is added to the mixture. The desired ketone, being an organic compound, will preferentially dissolve in the organic layer, while the inorganic salts remain in the aqueous layer. The organic layer is then separated, and the aqueous layer is often washed one or more times with the organic solvent to maximize the recovery of the product. The combined organic extracts are then washed with a saturated sodium chloride solution (brine) to remove residual water.

The crude product obtained after evaporation of the solvent is rarely pure and requires further purification. Two common advanced techniques for purifying ketones like this compound are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating the target ketone from impurities with different polarities. A slurry of silica (B1680970) gel in a non-polar solvent (the mobile phase), such as hexane, is packed into a column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel. The mobile phase is then passed through the column. By gradually increasing the polarity of the mobile phase, for example by adding ethyl acetate to the hexane, the compounds will move down the column at different rates. The ketone, being more polar than non-polar byproducts, will elute from the column at a specific solvent polarity, allowing for its collection as a purified fraction. The fractions are typically monitored by thin-layer chromatography (TLC).

Recrystallization: If the ketone is a solid at room temperature, recrystallization is a powerful purification technique. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the ketone decreases, and it will crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. For ketones and pyridine-containing compounds, common recrystallization solvents include acetone, ethyl acetate, or a mixture of solvents like acetone/water or dichloromethane/hexane. rochester.eduresearchgate.netreddit.com The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Interactive Data Table: Purification Techniques for this compound

| Technique | Description | Key Parameters | Expected Outcome |

| Acidic Work-up | Quenching the reaction with dilute aqueous acid (e.g., HCl). reddit.com | Control of temperature during addition. | Neutralization of the reaction intermediate and dissolution of magnesium salts. |

| Liquid-Liquid Extraction | Separation of the product into an organic solvent (e.g., ethyl acetate). | Choice of solvent, multiple extractions. | Removal of inorganic byproducts. |

| Column Chromatography | Separation based on polarity using a stationary phase (silica gel) and a mobile phase (e.g., hexane/ethyl acetate gradient). | Choice of eluent system, monitoring by TLC. | High purity product, separation from closely related impurities. |

| Recrystallization | Purification of a solid by dissolving in a hot solvent and allowing it to crystallize upon cooling. rochester.eduresearchgate.netreddit.com | Selection of an appropriate solvent or solvent system. | Highly pure crystalline product. |

Investigation of Reaction Mechanisms Involving 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, a C=O double bond, is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The addition of a nucleophile to the carbonyl carbon breaks the C=O pi bond, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.com

The reduction of (4-Cyclohexyl)butyl 2-pyridyl ketone to the corresponding secondary alcohol, 1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol, can be readily achieved using complex metal hydrides. chadsprep.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.orgacsgcipr.org

Sodium borohydride is a mild and selective reducing agent that is often the preferred choice for reducing ketones in the presence of less reactive functional groups. acsgcipr.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. acsgcipr.org

Lithium aluminum hydride is a much more powerful reducing agent and will also readily reduce the ketone. masterorganicchemistry.com However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The workup for LiAlH₄ reductions typically involves the careful addition of water and/or acid to quench the excess reagent and protonate the alkoxide. masterorganicchemistry.com

Given the presence of a chiral center in the product alcohol, stereoselectivity can be a consideration. While reduction with achiral hydride reagents like NaBH₄ and LiAlH₄ will produce a racemic mixture of the two enantiomers of the alcohol, the use of chiral hydride reagents or catalysts can, in principle, lead to the formation of one enantiomer in excess. Studies on similar 4-alkylcyclohexanones have shown that the stereochemical outcome of the reduction can be influenced by the steric bulk of the substituents on the cyclohexane (B81311) ring, potentially favoring the formation of one diastereomer over the other if additional stereocenters are present. mdpi.com

Table 1: Typical Conditions for Hydride Reduction of Ketones

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to room temperature, anhydrous | Secondary Alcohol |

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols. libretexts.orgyoutube.com These reagents act as potent carbon-based nucleophiles (carbanions) that readily add to the electrophilic carbonyl carbon. libretexts.org

The mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com A subsequent aqueous or acidic workup step is required to protonate the alkoxide and yield the final tertiary alcohol product. masterorganicchemistry.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-cyclohexylbutyl)-1-(pyridin-2-yl)ethanol after workup.

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon. youtube.com It is crucial to carry out these reactions under anhydrous conditions, as organometallic reagents are highly basic and will be quenched by even trace amounts of water. youtube.com While rearrangements are not typically observed in simple additions to ketones, the stability of the resulting tertiary alcohol should be considered, as elimination reactions can sometimes occur under harsh acidic workup conditions.

Table 2: Products from Organometallic Addition to this compound

| Organometallic Reagent | Product after Workup |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(4-Cyclohexylbutyl)-1-methyl-1-(pyridin-2-yl)ethanol |

| Phenyllithium (C₆H₅Li) | 2-(4-Cyclohexylbutyl)-1-phenyl-1-(pyridin-2-yl)ethanol |

| Vinylmagnesium Chloride (CH₂=CHMgCl) | 2-(4-Cyclohexylbutyl)-1-ethenyl-1-(pyridin-2-yl)ethanol |

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate that can act as a nucleophile in a variety of important carbon-carbon bond-forming reactions. wikipedia.org this compound is an unsymmetrical ketone with two different α-carbons: the methylene (B1212753) group (CH₂) of the butyl chain and the methylene group attached to the pyridine (B92270) ring.

The α-halogenation of ketones can occur under both acidic and basic conditions. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen (e.g., Br₂, Cl₂). libretexts.org For unsymmetrical ketones like this compound, acid-catalyzed halogenation typically occurs at the more substituted α-carbon to form the more stable enol. libretexts.org Therefore, halogenation under acidic conditions would be expected to preferentially occur at the α-carbon bearing the pyridine ring.

In contrast, under basic conditions, an enolate ion is formed. wikipedia.org The regioselectivity of halogenation in base is often governed by the relative acidity of the α-protons. The electron-withdrawing nature of the pyridine ring increases the acidity of the adjacent α-protons, making them more likely to be removed by a base. Subsequent reaction of the resulting enolate with a halogen would also lead to substitution at the α-carbon next to the pyridine ring. However, in basic media, polyhalogenation can be a competing reaction. wikipedia.org

The α-haloketones produced are valuable synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones via dehydrohalogenation. libretexts.org

Table 3: Regioselectivity in the Halogenation of this compound

| Reaction Conditions | Intermediate | Major Product |

| Acidic (e.g., CH₃COOH, HBr) | Enol | 1-Bromo-1-(pyridin-2-yl)-4-cyclohexylbutan-1-one |

| Basic (e.g., NaOH, NaOEt) | Enolate | 1-Bromo-1-(pyridin-2-yl)-4-cyclohexylbutan-1-one |

The aldol (B89426) condensation is a cornerstone reaction in organic synthesis that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org this compound can participate in crossed-aldol condensations, where it reacts with a different carbonyl compound. researchgate.net

In a crossed-aldol reaction, this compound can act as the enolizable component (the nucleophile). labflow.com For a successful crossed-aldol condensation with high yield of a single product, the other reaction partner should ideally be a non-enolizable aldehyde, such as benzaldehyde (B42025) or formaldehyde. wikipedia.org The reaction is typically catalyzed by a base (like sodium hydroxide (B78521) or sodium ethoxide) which deprotonates the α-carbon of the ketone to form the enolate. chegg.com As discussed previously, the α-protons adjacent to the pyridine ring are the most acidic and therefore the most likely to be removed, leading to the formation of a specific enolate. This enolate then attacks the carbonyl carbon of the non-enolizable aldehyde. The resulting β-hydroxy ketone can often be dehydrated, sometimes spontaneously or upon heating, to yield the conjugated α,β-unsaturated ketone. researchgate.net

For example, the reaction of this compound with benzaldehyde in the presence of a base would be expected to produce 2-(4-cyclohexylbutanoyl)-1-phenyl-2-(pyridin-2-yl)ethanol, which could then dehydrate to 1-phenyl-3-(pyridin-2-yl)-6-cyclohexylhex-1-en-3-one.

Alpha-Carbon Reactivity: Enolization and Enolate Chemistry

Alkylation and Acylation of Alpha-Carbons

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are susceptible to alkylation and acylation reactions via the formation of an enolate intermediate. The presence of two non-equivalent α-carbons—one on the methylene group adjacent to the pyridine ring and the other on the methylene group of the butyl chain—introduces aspects of regioselectivity.

Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. libretexts.org It proceeds in a two-step manner: first, the deprotonation of an α-hydrogen using a strong base to form a nucleophilic enolate, followed by the enolate's reaction with an alkyl halide in an SN2-type mechanism. pressbooks.pubyoutube.com

The choice of base and reaction conditions is crucial for controlling which α-carbon is deprotonated.

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the most accessible proton, leading to the kinetic enolate. pressbooks.pubwvu.edu For this compound, this would be the proton on the CH₂ group of the butyl chain, which is less sterically encumbered.

Thermodynamic Enolate: Using a weaker base, such as an alkoxide, at higher temperatures allows an equilibrium to be established. wvu.edu This favors the formation of the more stable, more substituted enolate, which in this case would be the enolate formed by deprotonating the methylene carbon adjacent to the electron-withdrawing pyridine ring. pressbooks.pub

The alkylation is most effective with methyl and primary alkyl halides due to the SN2 nature of the reaction. pressbooks.pubwvu.edu

Acylation: The acylation of the α-carbon can be achieved by reacting the pre-formed enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group at the α-position, forming a β-dicarbonyl compound. Similar to alkylation, the regioselectivity of acylation is governed by the choice of conditions to form either the kinetic or thermodynamic enolate. While the direct acylation of pyridines is challenging, the acylation of metalated pyridine derivatives, such as 2-picolyllithium, with amides is a known method for synthesizing α-(2-pyridyl) ketones. acs.orgyoutube.com

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation of Pyridyl Ketones)

The Baeyer-Villiger oxidation is an oxidative rearrangement that converts a ketone into an ester using an oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. chemistrysteps.com

For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The established order of migratory aptitude is a key predictor of the reaction's outcome.

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation

| Migratory Preference | Group Type |

|---|---|

| Highest | Tertiary alkyl |

| ↓ | Cyclohexyl |

| ↓ | Secondary alkyl, Phenyl |

| ↓ | Primary alkyl |

| Lowest | Methyl |

This table is compiled from information found in multiple sources. organic-chemistry.org

In the case of this compound, the two migrating groups are the 2-pyridyl group and the (4-cyclohexyl)butyl group (a primary alkyl chain). Based on the general migratory trends, the phenyl group (an aryl group like pyridyl) has a higher migratory aptitude than a primary alkyl group. organic-chemistry.org Therefore, the 2-pyridyl group is expected to migrate preferentially, leading to the formation of (4-cyclohexyl)butyl 2-pyridinecarboxylate. The alternative product, 2-pyridyl 5-cyclohexylpentanoate, would be formed in lesser amounts.

Reactivity of the 2-Pyridyl Moiety

Coordination Chemistry and Ligand Properties

Pyridyl ketones are highly effective ligands in coordination chemistry. researchgate.net The this compound molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows it to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. researchgate.netacs.org

The coordination chemistry of the closely related di-2-pyridyl ketone (dpk) has been extensively studied and provides a model for understanding the behavior of this compound. Dpk and its derivatives are known to adopt a variety of coordination modes. researchgate.netnih.gov Upon coordination to a metal ion, the ketone's carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack by solvent molecules like water or alcohols, leading to the in-situ formation of gem-diol or hemiketal/hemiacetal ligands. researchgate.netacs.org This transformation adds to the coordinative versatility of these molecules. researchgate.net

Table 2: Common Coordination Modes of 2-Pyridyl Ketone Ligands

| Coordination Mode | Description | Donor Atoms |

|---|---|---|

| Monodentate (κN) | Binds through the pyridyl nitrogen only. | N |

| Bidentate Chelating (κ² N,O) | Binds through both the pyridyl nitrogen and carbonyl oxygen. | N, O |

| Bidentate Chelating (κ² N,N') | For di-2-pyridyl ketone, binds through both pyridyl nitrogens. | N, N' |

| Bridging and Chelating | Bridges two metal centers while also chelating to each. | N, O |

This table summarizes coordination modes described in the literature. researchgate.netnih.gov

This compound is expected to primarily adopt the bidentate chelating (κ² N,O) mode, forming stable complexes with a wide range of transition metals, lanthanides, and p-block elements. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the pyridine ring governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. rsc.orgyoutube.com Any EAS reaction, which typically requires harsh conditions, will be directed to the C3 and C5 positions (meta to the nitrogen), as the intermediates for attack at C2, C4, and C6 are significantly destabilized by placing a positive charge on the nitrogen. youtube.com The presence of the electron-withdrawing acyl group further deactivates the ring.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C2 or C4 positions. stackexchange.comyoutube.comyoutube.com Attack by a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com While the parent molecule lacks a leaving group, derivatives such as a 2-chloro- or 2-bromo-pyridyl ketone would readily undergo NAS with nucleophiles like amines or alkoxides. youtube.comyoutube.com

N-Oxidation and N-Alkylation Pathways of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for both oxidation and alkylation.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using peroxyacids (e.g., m-CPBA) or other oxidation systems like hydrogen peroxide with a catalyst. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. For example, pyridine N-oxides can facilitate electrophilic substitution at the C4 position. youtube.comorganic-chemistry.org

N-Alkylation: Direct alkylation of the pyridine nitrogen can occur with alkyl halides to form a pyridinium (B92312) salt. However, for related compounds like 2-pyridones, N-alkylation often competes with O-alkylation. nih.gov Various methods have been developed to achieve regioselective N-alkylation, including using specific catalysts or reaction conditions. organic-chemistry.orggoogle.comdocumentsdelivered.com A catalyst- and base-free method for the specific N-alkylation of 2-hydroxypyridines with organohalides has also been reported, proceeding through a pyridyl ether intermediate. acs.org

Reactivity of the (4-Cyclohexyl)butyl Chain

The (4-cyclohexyl)butyl side chain is a saturated aliphatic and cycloaliphatic hydrocarbon moiety. As such, it is generally the least reactive part of the molecule under many conditions. Its C-C and C-H bonds are strong and non-polar, making them resistant to attack by most polar reagents (acids, bases, nucleophiles, and electrophiles) under mild conditions.

The primary reactivity of this chain involves free-radical reactions, which typically require initiation by UV light or high temperatures. Free-radical halogenation, for instance, could occur at various positions along the chain. The cyclohexane ring contains secondary C-H bonds and one tertiary C-H bond at the point of attachment to the butyl chain. The tertiary C-H bond is generally more susceptible to radical abstraction than secondary or primary C-H bonds, suggesting that functionalization under radical conditions might show some selectivity for this position.

C-H Activation and Selective Functionalization

The 2-pyridyl group within this compound is a powerful directing group, capable of orchestrating the selective functionalization of otherwise inert C-H bonds. rsc.orgacs.org This directing capability allows for precise modifications at various positions, including the pyridine ring itself and, notably, along the aliphatic butyl chain.

Transition metal catalysis, particularly with palladium, is a key strategy for activating C(sp³)–H bonds at positions remote from the directing group. nih.gov In systems analogous to this compound, the ketone can react with an amino acid to form a transient imine directing group. This in-situ formation of a new directing group enables a palladium catalyst to selectively functionalize the γ-C–H bond of the alkyl chain. For the title compound, this would correspond to the C-H bond at the third carbon atom from the ketone. The process typically involves the formation of a six-membered palladacycle intermediate, which then couples with a partner, such as a heteroaryl iodide, to form a new carbon-carbon bond. nih.gov The use of 2-pyridone as a ligand has been shown to be beneficial in these transformations. nih.gov

This catalytic approach allows for the introduction of various functional groups, including aryl and heteroaryl moieties, at a specific site on the alkyl chain, a transformation that is challenging to achieve through classical synthetic methods.

Table 1: Representative γ-C(sp³)–H Heteroarylation of Aliphatic Ketones with Pyridine Coupling Partners This table presents data for analogous systems to illustrate the principle of directed C-H activation.

| Ketone Substrate | Heteroaryl Iodide | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl methyl ketone | 4-Iodo-2-methylpyridine | γ-Heteroarylated ketone | 60% |

| Diethyl ketone | 4-Iodo-2-chloropyridine | γ-Heteroarylated ketone | 55% |

| Diethyl ketone | 3-Iodopyridine | γ-Heteroarylated ketone | 65% |

| Diethyl ketone | 2-Iodopyridine | γ-Heteroarylated ketone | 58% |

Data sourced from analogous reactions described in literature. nih.gov

Radical Reactions Along the Alkyl Chain

The this compound structure can participate in radical reactions through several pathways. The ketone functional group itself can be a precursor to radical species, and the pyridine ring is susceptible to radical addition. A modern approach involves the combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS) to use ketones as alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.govresearchgate.net In this type of transformation, the ketone is activated to form an α-oxy radical. This radical can then engage in subsequent bond-forming events. nih.govresearchgate.net

Alternatively, radical reactions can be initiated on the pyridine ring. The Minisci reaction and related photoredox-catalyzed processes allow for the alkylation of electron-deficient heterocycles like pyridine. nih.gov In such a scenario, an externally generated radical adds to the protonated pyridine ring, typically at the C2 or C4 position, followed by rearomatization. While these are typically intermolecular reactions, the presence of the tethered cyclohexylbutyl chain in the title compound introduces the possibility of intramolecular reactions if a radical were generated elsewhere on the molecule.

Furthermore, the alkyl chain itself can be functionalized through radical means. For example, if a radical is generated on the pyridine ring, an intramolecular hydrogen atom transfer (HAT) could occur, relocating the radical to the alkyl chain, which could then be trapped by a radical scavenger. The specific site of the HAT would be influenced by the stability of the resulting alkyl radical and the transition state geometry.

Table 2: Examples of Radical C-4 Alkylation of Pyridines This table shows examples of radical precursors used to functionalize pyridine rings, a reaction type applicable to the title compound.

| Pyridine Substrate | Radical Precursor | Reaction Type | Product | Selectivity |

|---|---|---|---|---|

| Pyridine | Cyclohexyl carboxylic acid | Radical Decarboxylative Alkylation | 4-Cyclohexylpyridine | High C-4 |

| 4-Methylpyridine | Adamantyl carboxylic acid | Radical Decarboxylative Alkylation | 2-Adamantyl-4-methylpyridine | High C-2 |

| Pyridine | Silyl Ketal Acetal | Radical Addition | α-Pyridyl Carbonyl Compound | High C-4 |

Data adapted from general pyridine functionalization strategies. rsc.org

Influence of Cyclohexyl Ring Conformational Dynamics on Reactivity

The terminal cyclohexyl group is not a static spectator in chemical reactions. It exists predominantly in a dynamic equilibrium between two chair conformations, which interconvert via a process known as ring-flipping. dalalinstitute.com The substituent—in this case, the butyl pyridyl ketone group—can occupy either an axial or an equatorial position. For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is significantly more stable and therefore more populated. youtube.com

This conformational dynamism has a profound impact on the reactivity of the molecule.

Steric Accessibility: The orientation of the entire butyl pyridyl ketone chain is dictated by the conformational state of the cyclohexyl ring. In the predominant equatorial conformation, the reactive sites (the ketone and the pyridine ring) are projected away from the bulk of the cyclohexane ring, making them more sterically accessible to incoming reagents. An axial conformation would place the chain in a more hindered environment, potentially slowing down reactions. utdallas.edu

Transition State Energy: The reactivity of functional groups attached to a cyclohexane ring is often different for axial versus equatorial isomers. Reactions that lead to a relief of steric strain are often accelerated. youtube.com For example, if a reaction were to occur at the C-4 position of the cyclohexyl ring itself, converting an sp³ center to a planar sp² center, the reaction would be faster if the leaving group were in an axial position, as this would alleviate unfavorable 1,3-diaxial interactions in the ground state. youtube.com

Stereoelectronic Effects: For reactions occurring on the cyclohexane ring or influenced by it, the specific spatial arrangement of orbitals is critical. For instance, E2 elimination reactions on cyclohexane systems proceed most efficiently when the leaving group and the proton being abstracted are in an anti-periplanar (diaxial) arrangement. youtube.com While not directly applicable to the primary functional groups of the title compound, this principle highlights how the conformational lock of the ring can enable or disable specific reaction pathways.

Table 3: Relative Reactivity of Cyclohexane Conformers in Model Reactions

| Reaction Type | Equatorial Isomer Reactivity | Axial Isomer Reactivity | Rationale |

|---|---|---|---|

| Saponification of an Ester | Faster | Slower | The equatorial position is more accessible to the incoming nucleophile. youtube.com |

| Chromic Acid Oxidation of an Alcohol | Slower | Faster | The axial alcohol has a higher ground state energy due to 1,3-diaxial strain, lowering the activation energy. |

Illustrative data based on established principles of cyclohexane reactivity. youtube.com

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acsgcipr.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

While no MCRs have been explicitly reported using this compound as a substrate, its structure suggests potential applications in two main ways: as a product of an MCR or as a component in one.

Synthesis via MCR: Many classical methods for pyridine synthesis are MCRs, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses. acsgcipr.org The title compound could plausibly be assembled via a Kröhnke-type pyridine synthesis. This would involve the Michael addition of a pyridinium ylide (derived from a salt like 1-(2-oxo-2-pyridylethyl)pyridinium bromide) to an α,β-unsaturated ketone, specifically 1-cyclohexylhept-1-en-3-one, followed by cyclization and aromatization.

Participation in MCRs: The this compound itself contains functionalities that could allow it to act as a component in an MCR. The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate could serve as the nucleophilic component in a variety of MCRs. For example, it could participate in a three-component reaction with an aldehyde and an amine or ammonia (B1221849) source to construct new heterocyclic rings, such as dihydropyridines, fused to the existing structure. nih.gov

Table 4: Classic Multi-Component Reactions for Pyridine Synthesis

| Named Reaction | Typical Components | Key Feature |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine (B1200194) intermediate that requires subsequent oxidation. acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium (B1175870) acetate (B1210297) | Proceeds via Michael addition followed by cyclization. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Direct formation of the aromatic pyridine ring via cyclodehydration. acsgcipr.org |

Derivatization and Analog Synthesis of 4 Cyclohexyl Butyl 2 Pyridyl Ketone

Modifications of the 2-Pyridyl Ring System

The 2-pyridyl ring is a versatile scaffold for a variety of chemical transformations. Its electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, dictate the regioselectivity of functionalization reactions.

The functionalization of the pyridine (B92270) ring in (4-Cyclohexyl)butyl 2-pyridyl ketone can be achieved at the C3, C4, C5, and C6 positions through several established synthetic methodologies. The inherent electronic nature of the pyridine ring makes the C3 and C5 positions relatively electron-rich and thus more susceptible to electrophilic substitution, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack.

Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridine rings, offering a more atom-economical approach compared to classical methods that require pre-functionalized substrates. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has enabled the introduction of a wide array of functional groups at specific positions. For instance, directing groups can be employed to steer the functionalization to a desired carbon atom.

The table below summarizes potential functionalization reactions at different positions of the 2-pyridyl ring.

| Position | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |

| C3 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂/FeBr₃ | Bromo (-Br) | |

| C-H Arylation | Aryl boronic acids, Pd catalyst | Aryl group | |

| C4 | Nucleophilic Aromatic Substitution (with activating group) | Amines, strong base | Amino group |

| Lithiation followed by electrophilic quench | n-BuLi, then electrophile (e.g., CO₂) | Carboxyl (-COOH) | |

| C5 | Electrophilic Aromatic Substitution | Acyl chloride/AlCl₃ | Acyl group |

| C-H Borylation | Bis(pinacolato)diboron, Ir catalyst | Boryl ester (-Bpin) | |

| C6 | Nucleophilic Aromatic Substitution | Alkoxides, heat | Alkoxy group |

| Minisci Reaction (radical substitution) | Alkyl radicals (from carboxylic acids) | Alkyl group |

Research has demonstrated that the choice of catalyst and directing group is crucial for achieving high regioselectivity in the C-H functionalization of pyridine derivatives.

Annulation, or ring-forming, reactions on the pyridine core of this compound can lead to the formation of fused polycyclic systems, significantly increasing the structural complexity and rigidity of the molecule. These strategies often involve the construction of a new ring that shares one or more atoms with the original pyridine ring.

One common approach is the use of cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) can be envisioned where the pyridine ring or a derivative acts as the diene or dienophile. Another powerful method is the transition-metal-catalyzed annulation of alkynes or other unsaturated systems. For instance, palladium-catalyzed reactions can facilitate the construction of indolizine- and pyrrolizine-fused heterocycles. acs.org

Recent studies have also highlighted the self-[3+2] annulation of pyridinium (B92312) salts as a method for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org Such strategies could be adapted to create novel fused analogs of this compound.

The table below outlines some potential heterocycle annulation strategies.

| Annulation Strategy | Reactants | Resulting Fused Heterocycle |

| [4+2] Cycloaddition | Pyridine derivative (as diene), dienophile (e.g., maleimide) | Fused bicyclic system |

| Palladium-catalyzed annulation | Pyridine derivative, alkyne | Indolizine or related heterocycles |

| Metal-free annulation | 2-Aminopyridine derivative, arene | Pyrido[1,2-a]benzimidazole |

| [3+2] Annulation | Pyridinium salt | N-indolizine-substituted pyridine-2(1H)-one |

These annulation reactions open avenues to novel scaffolds with potentially unique biological activities and material properties.

Transformations of the (4-Cyclohexyl)butyl Chain

The (4-Cyclohexyl)butyl chain offers multiple sites for modification, including altering its length, introducing new functional groups, and modifying the stereochemistry of the cyclohexyl ring.

Varying the length of the alkyl chain connecting the cyclohexyl and pyridyl moieties can significantly impact the molecule's conformational flexibility and its interaction with biological targets. Standard organic synthesis methods can be used to prepare analogs with shorter or longer alkyl chains.

Homologation reactions provide a systematic way to lengthen the alkyl chain one carbon at a time. diva-portal.org For instance, the Arndt-Eistert synthesis could be employed on a carboxylic acid precursor to extend the chain by a methylene (B1212753) (-CH₂) group. wiley.com Alternatively, Wittig-type reactions with methoxymethylenetriphenylphosphine can be used to homologate the ketone, which can then be reduced to the corresponding alkane. diva-portal.org

The table below lists some methods for varying the alkyl chain length.

| Method | Starting Material | Reagents | Outcome |

| Grignard Reaction | Cyclohexylalkyl halide, 2-cyanopyridine (B140075) | Mg, then H₃O⁺ | Varied chain length depending on starting halide |

| Wittig Reaction | Cyclohexylalkyl aldehyde, pyridyl phosphonium (B103445) ylide | Base | Varied chain length depending on reactants |

| Arndt-Eistert Homologation | Carboxylic acid precursor | SOCl₂, CH₂N₂, then H₂O/heat or Ag₂O | Chain extended by one carbon |

| Kowalski Ester Homologation | Ester precursor | LDA, CH₂Br₂, then n-BuLi | Chain extended by one carbon |

These methods allow for the synthesis of a homologous series of compounds, enabling a systematic study of structure-activity relationships.

The introduction of functional groups onto the (4-cyclohexyl)butyl chain can modulate the molecule's polarity, hydrogen bonding capacity, and metabolic stability. studymind.co.ukpressbooks.pubmasterorganicchemistry.com Functionalization can be achieved through various reactions, depending on the desired group.

For example, radical halogenation could introduce a halide at various positions on the chain, which can then be substituted by other nucleophiles to introduce groups like hydroxyl, amino, or cyano. Oxidation reactions can introduce hydroxyl or carbonyl groups.

The table below provides examples of functional groups that can be introduced onto the alkyl chain.

| Functional Group | Method of Introduction | Potential Reagents |

| Hydroxyl (-OH) | Hydroboration-oxidation of an alkene precursor | BH₃, then H₂O₂/NaOH |

| Reduction of a ketone precursor | NaBH₄ | |

| Amino (-NH₂) | Reductive amination of a ketone precursor | NH₃, H₂, catalyst |

| Gabriel synthesis from a halide precursor | Potassium phthalimide, then hydrazine | |

| Halogen (-F, -Cl, -Br, -I) | Radical halogenation | NBS (for allylic/benzylic) or Br₂/light |

| Cyano (-CN) | Nucleophilic substitution of a halide precursor | NaCN |

The strategic placement of these functional groups can lead to analogs with improved properties.

The cyclohexyl ring of this compound can exist in different stereoisomeric forms if it is substituted. The synthesis of specific diastereomers is crucial as different stereoisomers can have vastly different biological activities and physical properties. libretexts.org

The table below summarizes key aspects of stereochemical modifications on the cyclohexyl ring.

| Modification | Synthetic Strategy | Key Considerations |

| Diastereomer Synthesis | Stereoselective reduction of a cyclohexanone (B45756) precursor | Choice of reducing agent and catalyst |

| Diastereoselective alkylation of a cyclohexanone enolate | Use of chiral auxiliaries or catalysts | |

| Cis/Trans Isomerism | Controlled hydrogenation of a substituted cyclohexene | Catalyst and reaction conditions |

| Nucleophilic substitution on a cyclic substrate | Sₙ2 reactions lead to inversion of stereochemistry | |

| Conformational Control | Introduction of bulky groups | Bulky groups favor equatorial positions |

By controlling the stereochemistry of the cyclohexyl ring, it is possible to design analogs with specific three-dimensional structures, which is essential for optimizing interactions with biological targets.

Chiral Analog Synthesis

The creation of chiral analogs from the prochiral this compound is of significant interest for producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and materials science. thieme-connect.com The primary focus is on the stereoselective transformation of the ketone functional group.

The most direct route to chiral analogs of this compound involves the enantioselective reduction of its carbonyl group to a secondary alcohol. This transformation breaks the plane of symmetry in the starting material, creating a new stereocenter. Several catalytic methods are well-established for the asymmetric reduction of prochiral ketones, including those with a pyridyl moiety. organicreactions.org

Transition-Metal-Catalyzed Asymmetric Reductions:

A variety of transition metals, such as ruthenium, rhodium, iridium, iron, and copper, are used to catalyze the asymmetric reduction of 2-pyridyl ketones. thieme-connect.com These methods, which include hydrogenation, transfer hydrogenation, and hydrosilylation, are highly effective in producing chiral 2-pyridyl alkyl alcohols with high enantioselectivity. thieme-connect.com For instance, ruthenium complexes with chiral ligands like (S)-BINAP have been successfully employed in the direct asymmetric reductive amination of 2-acetylpyridines, a reaction that proceeds via an intermediate alcohol. acs.org The choice of metal and chiral ligand is critical for achieving high yields and enantiomeric excess (ee).

Enantioselective Borane (B79455) Reduction:

Catalytic borane reduction using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of ketones. organicreactions.orgresearchgate.net This method is known for its high degree of enantioselectivity and predictable stereochemistry. researchgate.net Novel spiroborate esters derived from amino alcohols have also been developed as effective catalysts for the borane reduction of various prochiral ketones, yielding optically active alcohols with up to 99% ee. researchgate.net These catalysts offer a reliable and practical approach for the synthesis of chiral alcohols from ketones like this compound.

| Asymmetric Reduction Method | Catalyst/Reagent | Key Features | Potential Product from this compound |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Ir, or Fe complexes | High enantioselectivity, uses hydrogen donors like isopropanol (B130326) or formic acid. thieme-connect.comresearchgate.net | (R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol |

| Asymmetric Hydrogenation | Chiral Rh or Ru complexes (e.g., with BINAP) | Uses H2 gas, high efficiency. acs.org | (R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol |

| Enantioselective Borane Reduction | CBS catalyst or other oxazaborolidines | Predictable stereochemistry, high ee. researchgate.net | (R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol |

| Asymmetric Hydrosilylation | Chiral Rh or Cu complexes | Mild reaction conditions. thieme-connect.com | (R)- or (S)-1-(pyridin-2-yl)-4-cyclohexylbutan-1-ol |

Diastereoselective synthesis is another powerful strategy for creating specific stereoisomers. This approach typically involves the use of a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction.

A relevant example is the diastereoselective reduction of chiral N-p-toluenesulfinyl imines derived from 2-pyridyl ketones. unito.it In this method, the ketone is first condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form a chiral N-sulfinyl imine. The subsequent reduction of this imine with a hydride reagent, like sodium borohydride (B1222165) or L-Selectride, proceeds with facial selectivity controlled by the chiral sulfinyl group. This leads to a diastereomeric mixture of sulfinamides, from which the chiral amine can be obtained after removal of the sulfinyl auxiliary. unito.it While this method directly yields a chiral amine, the intermediate chiral alcohol can also be accessed. This approach allows for the synthesis of specific diastereomers, which can be crucial when multiple stereocenters are present or being introduced.

| Diastereoselective Synthesis Step | Reagent/Auxiliary | Intermediate Product | Final Chiral Product |